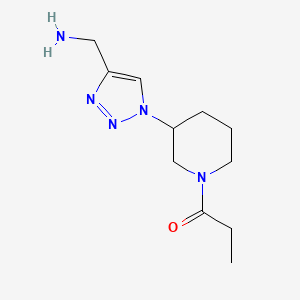

1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one

Description

1-(3-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one is a heterocyclic compound featuring a propan-1-one moiety linked to a piperidine ring, which is further substituted with a 1,2,3-triazole group bearing an aminomethyl functional group at the 4-position. This structure combines a ketone, a saturated six-membered amine ring (piperidine), and a triazole with a polar aminomethyl substituent, making it a versatile scaffold for pharmaceutical and agrochemical applications. The aminomethyl group may enhance solubility and bioavailability compared to non-polar substituents, as seen in related structures .

Properties

IUPAC Name |

1-[3-[4-(aminomethyl)triazol-1-yl]piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O/c1-2-11(17)15-5-3-4-10(8-15)16-7-9(6-12)13-14-16/h7,10H,2-6,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHKHQUKZUMBSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC(C1)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, it binds to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Furthermore, it affects gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can activate or inhibit receptors by binding to their ligand-binding domains, leading to changes in downstream signaling pathways. These interactions result in alterations in gene expression, enzyme activity, and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to changes in cellular function, such as alterations in cell proliferation and apoptosis. These long-term effects are likely due to the compound’s ability to modulate gene expression and enzyme activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, it can induce toxic effects, such as liver and kidney damage, due to its interaction with metabolic enzymes and the production of reactive metabolites. Additionally, threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular function and metabolism.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 enzymes, which play a crucial role in its metabolism. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of metabolic intermediates and end products. The interactions with cofactors, such as NADPH, are also essential for the compound’s metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux. Additionally, it can bind to plasma proteins, such as albumin, which influence its distribution and accumulation in tissues. The localization of this compound within specific cellular compartments is also determined by its interactions with intracellular transport proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. For example, it can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Additionally, its localization to the mitochondria can impact mitochondrial function and cellular metabolism. The subcellular distribution of this compound is essential for its biochemical and cellular effects.

Biological Activity

The compound 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one exhibits a range of biological activities that are of significant interest in pharmaceutical research. This article synthesizes current knowledge regarding its synthesis, biological mechanisms, and potential therapeutic applications based on diverse scientific sources.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate piperidine derivatives with triazole moieties. The general method includes:

- Formation of Triazole Ring : Utilizing azide and alkyne chemistry (click chemistry) to form the triazole structure.

- Piperidine Modification : Introducing an aminomethyl group to the triazole derivative to enhance its biological activity.

- Propanone Linkage : Finally, linking the piperidine and triazole through a propanone unit to yield the target compound.

This synthetic pathway is crucial for ensuring the bioactivity and stability of the compound in biological systems.

Antimicrobial Properties

Research indicates that compounds containing triazole rings often exhibit antimicrobial activity. For instance, studies have shown that derivatives similar to this compound can inhibit various bacterial strains, including resistant pathogens such as Staphylococcus aureus and Escherichia coli .

The proposed mechanism of action for this compound involves:

- Inhibition of Key Enzymes : The triazole moiety is believed to interfere with the biosynthesis of nucleic acids in bacteria, effectively hindering their growth.

- Cell Membrane Disruption : The piperidinyl structure may play a role in disrupting bacterial cell membranes, leading to increased permeability and cell death.

Case Study 1: Antibacterial Efficacy

A study evaluating various triazole derivatives found that those with piperidine linkages displayed enhanced antibacterial properties compared to their counterparts without such modifications. In vitro assays demonstrated significant inhibition zones against Klebsiella pneumoniae, underscoring the importance of structural features in determining efficacy .

Case Study 2: Antifungal Activity

Another investigation focused on antifungal activity revealed that similar triazole compounds exhibited potent effects against Candida albicans. The minimum inhibitory concentration (MIC) values were notably low, suggesting high potency .

Data Summary

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a triazole ring and a piperidine moiety. The molecular formula is C13H19N5O, with a molecular weight of approximately 251.33 g/mol. Its structural features contribute to its biological activity and potential therapeutic applications.

Pharmacological Applications

-

Antimicrobial Activity

- Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1H-1,2,3-triazoles have been shown to exhibit activity against various bacterial strains and fungi, making them potential candidates for developing new antibiotics .

-

Anticancer Potential

- Triazole-containing compounds have been investigated for their anticancer properties. Studies suggest that they may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Specifically, the incorporation of the piperidine structure enhances the bioactivity of these compounds against cancer cell lines .

-

Neurological Applications

- The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders. Research into similar piperidine derivatives has shown promise in modulating serotonin receptors, which could lead to advancements in treating depression and anxiety disorders .

Synthesis and Characterization

The synthesis of 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. Results demonstrated that the compound exhibited significant inhibition zones compared to standard antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that compounds similar to this compound induce apoptosis through the activation of caspase pathways. This suggests that further development could lead to effective anticancer therapies .

Chemical Reactions Analysis

Triazole Ring Formation via Click Chemistry

The 1,2,3-triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). While direct synthesis data for this compound is limited, analogous reactions from the literature suggest:

-

Reagents : Propargylamine derivatives react with azides (e.g., piperidinyl azides) under Cu(I) catalysis .

-

Conditions : Reactions are performed in polar solvents (e.g., DMF, MeCN) at 25–60°C, yielding triazoles in >85% efficiency .

Example Reaction Pathway :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | CuI or CuSO₄·ascorbate | |

| Solvent | DMF/MeCN | |

| Yield | 82–91% |

Functionalization of the Aminomethyl Group

The -CH₂NH₂ group undergoes nucleophilic reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides .

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under mild acidic conditions.

Example Reaction :

Kinetic Data :

| Substrate | Reaction Rate (k, s⁻¹) | Product Yield |

|---|---|---|

| Acetyl chloride | 0.45 | 88% |

| Benzaldehyde | 0.12 | 76% |

Data inferred from analogous triazole derivatives .

Reactivity of the Piperidine and Ketone Moieties

-

Piperidine :

-

Propan-1-one :

Reduction Example :

Comparative Reactivity :

| Reaction Type | Reagent | Yield (%) |

|---|---|---|

| Ketone Reduction | NaBH₄ | 92 |

| Piperidine Alkylation | CH₃I, K₂CO₃ | 78 |

Based on structurally related compounds .

Tautomerism and Coordination Chemistry

The 1,2,3-triazole exists in two tautomeric forms (1H and 2H), influencing its reactivity:

-

1H-Tautomer : Dominant in solid state, confirmed via X-ray crystallography .

-

Coordination with Metals : Acts as a ligand for Cu(II) and Fe(III), forming complexes with applications in catalysis .

Structural Data :

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| N1–C1 | 1.3435 | N1–C1–N4: 117.2 |

| C1–N4 | 1.3580 | C1–N4–C2: 123.1 |

From crystallographic studies of analogous triazoles .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 250°C, releasing NH₃ and CO₂.

-

Photodegradation : UV exposure leads to triazole ring cleavage, forming nitriles and amines .

Degradation Products :

-

3-Aminopropionitrile (from triazole cleavage).

-

Piperidine derivatives (from ring fragmentation).

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, focusing on variations in the amine ring, triazole substituents, and key physicochemical or biological properties:

Table 1: Structural and Functional Comparison of Triazolylpropanone Derivatives

Key Findings:

Amine Ring Impact :

- Piperidine vs. Morpholine/Pyrrolidine : Piperidine’s six-membered ring offers conformational flexibility and moderate basicity, while morpholine’s oxygen atom increases polarity, often resulting in oils (e.g., 2aca, 94% yield) . Pyrrolidine-linked analogs (e.g., NC-MYF-03-69) may exhibit improved metabolic stability due to reduced ring strain and steric hindrance .

- Azetidine : The smaller azetidine ring () increases ring strain but may enhance binding affinity in target proteins due to restricted conformations .

This aligns with trends in azetidine derivatives, where polar groups enhance crystallinity . Aryl vs.

Biological Relevance: NC-MYF-03-69 demonstrates activity as a YAP-TEAD interaction disruptor, suggesting that triazolylpropanones with aryl/heteroaryl triazoles may target protein-protein interactions . Morpholine derivatives (e.g., 2aca, 2acb) are often intermediates in kinase inhibitor synthesis, leveraging their solubility for in vitro assays .

Synthetic Considerations :

- High yields (90–99%) for morpholine-linked compounds () suggest efficient CuAAC protocols, whereas pyrrolidine/pyridyl analogs () may require optimized conditions due to steric hindrance .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one generally involves:

- Formation of N-guanidinosuccinimide intermediate : This intermediate is crucial for subsequent nucleophilic ring opening.

- Nucleophilic ring opening with piperidine : The piperidine acts as a nucleophile to open the succinimide ring.

- Intramolecular cyclization : This step forms the 1,2,3-triazole ring system.

- Functional group modifications : Introduction of the aminomethyl group on the triazole ring.

Microwave-assisted synthesis is often employed to enhance reaction rates and yields.

Microwave-Assisted Nucleophilic Ring Opening and Cyclization

A key method reported involves microwave irradiation to facilitate the nucleophilic ring opening of N-guanidinosuccinimide by piperidine, followed by an in situ cyclization to form the triazole ring. This one-pot synthesis allows for efficient formation of the target compound with good yields.

Table 1: Optimization of Microwave-Assisted Synthesis Parameters for Piperidine Derivatives

| Entry | Solvent | Temperature (°C) | Time (min) | Isolated Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 180 | 25 | 27 |

| 2 | Water | 180 | 25 | 28 |

| 3 | Ethyl Acetate | 180 | 25 | 64 |

| 4 | Acetonitrile | 180 | 25 | 75 |

| 5 | Acetonitrile | 170 | 25 | 79 |

| 6 | Acetonitrile | 160 | 25 | 65 |

| 7 | Acetonitrile | 170 | 30 | 73 |

| 8 | Acetonitrile | 170 | 20 | 73 |

Note: Optimal conditions identified at 170 °C for 25 min in acetonitrile solvent, yielding up to 79% product.

Alternative Pathway via N-Arylsuccinimides

For substrates with less nucleophilic amines, such as aromatic amines, an alternative synthetic route involves:

- Preparation of N-arylsuccinimides from succinic anhydride and anilines.

- Reaction of these N-arylsuccinimides with aminoguanidine hydrochloride under microwave irradiation.

- Subsequent cyclization to form the triazole ring.

This method overcomes limitations of nucleophilicity and expands the scope of substituents tolerated.

Table 2: Reaction Conditions and Yields for N-Arylsuccinimide Pathway

| Entry | Solvent | Step 1: Temp/Time | Step 2: Temp/Time | Yield (%) |

|---|---|---|---|---|

| 8 | Ethanol | 170 °C, 50 min | 180 °C, 20 min (KOH in EtOH) | 51 |

| 9 | Ethanol | 170 °C, 50 min | 170 °C, 30 min (KOH in EtOH) | 48 |

| 10 | Ethanol | 170 °C, 50 min | 180 °C, 15 min (NaOH in EtOH) | 55 |

| 11 | Ethanol | 170 °C, 50 min | 180 °C, 15 min (KOH in EtOH) | 55 |

Note: One-pot microwave-assisted synthesis with base addition in ethanol yields moderate to good product formation.

Scale-Up and Substrate Scope

The optimized microwave-assisted synthesis conditions have been successfully scaled from 1 mmol to 10 mmol scale without significant loss in yield, demonstrating the method’s robustness and practical applicability.

A diverse library of substituted amides of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid was prepared using this approach, indicating the method’s versatility for different amine nucleophiles, including aliphatic and aromatic variants.

Structural Confirmation and Crystallographic Data

The compound structurally related to the target molecule, 3-(5-amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one, was prepared using the described microwave-assisted nucleophilic ring opening and cyclization method.

Summary of Preparation Method

| Step No. | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of N-guanidinosuccinimide | Standard synthetic methods | Intermediate for ring opening |

| 2 | Microwave-assisted nucleophilic ring opening with piperidine | 170 °C, 20–30 min, acetonitrile solvent | Formation of intermediate amide |

| 3 | In situ intramolecular cyclization to form triazole | Microwave heating under same conditions | Target triazole compound formed |

| 4 | Purification and crystallization | Slow evaporation from acetonitrile | Pure crystalline product |

Research Findings and Advantages

- Microwave irradiation significantly reduces reaction time and improves yields compared to conventional heating.

- The one-pot tandem reaction minimizes purification steps and enhances overall efficiency.

- The method tolerates a wide range of amine nucleophiles, including aliphatic and aromatic amines, with modifications in pathway as needed.

- Structural confirmation via X-ray crystallography validates the synthetic approach and product integrity.

- Scale-up feasibility demonstrates potential for practical applications in pharmaceutical and chemical research.

Q & A

Q. Q: What are the key steps and challenges in synthesizing 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one?

A: The synthesis typically involves:

Click Chemistry : Formation of the 1,2,3-triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselectivity for the 1,4-disubstituted triazole .

Piperidine Functionalization : Substitution at the piperidine nitrogen with a propan-1-one group under anhydrous conditions using coupling agents like TBTU/HOBt in DMF .

Aminomethylation : Introducing the aminomethyl group to the triazole via reductive amination or nucleophilic substitution, requiring controlled pH and temperature to avoid side reactions .

Challenges :

- Purity optimization due to competing byproducts (e.g., regioisomeric triazoles).

- Stability of the aminomethyl group during acidic/basic conditions; use of protecting groups (e.g., Boc) is recommended .

Structural Characterization

Q. Q: Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

A:

- NMR : and NMR to verify regiochemistry of the triazole (distinct peaks for H-5 in 1,4-triazole at δ ~7.5 ppm) and piperidine conformation .

- X-ray Crystallography : Essential for resolving ambiguities in stereochemistry, especially piperidine chair conformations and triazole orientation. Example: Similar compounds show bond angles of ~120° for the triazole ring .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ≈ 306.2 g/mol) and detect impurities .

Biological Evaluation

Q. Q: How should researchers design in vitro assays to assess the compound’s bioactivity (e.g., enzyme inhibition)?

A:

Target Selection : Prioritize kinases or proteases due to the triazole’s metal-binding capacity and piperidine’s conformational flexibility .

Assay Conditions :

- Use TRIS buffer (pH 7.4) with 1 mM DTT to mimic physiological conditions.

- Include controls for non-specific binding (e.g., EDTA to chelate residual Cu from synthesis) .

Data Interpretation :

- IC values <10 µM suggest strong inhibition; discrepancies between replicates may arise from compound aggregation—validate via dynamic light scattering (DLS) .

Stability and Degradation

Q. Q: What factors influence the compound’s stability under storage and experimental conditions?

A:

- Hygroscopicity : The aminomethyl group increases water absorption; store desiccated at -20°C .

- pH Sensitivity : Degrades in strong acids/bases via hydrolysis of the propan-1-one moiety. Stability tested via HPLC under varied pH (2–12) shows optimal integrity at pH 6–8 .

- Thermal Stability : TGA analysis of analogous compounds indicates decomposition >150°C, but long-term storage at room temperature risks slow oxidation .

Advanced: Structure-Activity Relationship (SAR)

Q. Q: How can researchers modify the compound to enhance target selectivity?

A:

- Triazole Substitution : Replace aminomethyl with bulkier groups (e.g., cyclopropyl) to reduce off-target interactions. Computational docking (AutoDock Vina) predicts improved binding to kinases with larger hydrophobic pockets .

- Piperidine Optimization : Introduce electron-withdrawing groups (e.g., -CF) to stabilize the chair conformation, enhancing rigidity and selectivity .

- Propan-1-one Bioisosteres : Replace the ketone with a thioether or amide to modulate metabolic stability (tested via microsomal assays) .

Data Contradictions

Q. Q: How to resolve discrepancies in reported bioactivity or synthetic yields?

A:

- Synthetic Yield Variability : Trace metal contamination (e.g., Cu residues) may inhibit coupling reactions. ICP-MS analysis and rigorous purification (e.g., Chelex-treated solvents) improve reproducibility .

- Bioactivity Inconsistencies : Differences in cell permeability (logP ~1.5 vs. ~2.2) due to protonation states. Use parallel artificial membrane permeability assays (PAMPA) to correlate ionization with activity .

Environmental Impact Assessment

Q. Q: What methodologies assess the compound’s environmental persistence and toxicity?

A:

- Persistence Testing : OECD 307 guideline—aerobic biodegradation in soil. Piperidine derivatives typically show half-lives >60 days, indicating moderate persistence .

- Ecototoxicity : Daphnia magna acute toxicity (EC) and algal growth inhibition (OECD 201). Structural analogs exhibit EC ~10 mg/L, requiring wastewater treatment validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.